

Physical and chemical properties of Ethyl 6-acetylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 6-acetylpyridine-2-carboxylate

Cat. No.: B045832

[Get Quote](#)

An In-depth Technical Guide to Ethyl 6-acetylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 6-acetylpyridine-2-carboxylate, a substituted pyridine derivative, stands as a molecule of significant interest at the intersection of organic synthesis and medicinal chemistry. Its structural features, comprising a pyridine core functionalized with both an acetyl and an ethyl carboxylate group, render it a versatile building block for the construction of more complex molecular architectures. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of the physical and chemical properties of **Ethyl 6-acetylpyridine-2-carboxylate**, its synthesis, reactivity, and its notable application in the development of novel therapeutics. As a key intermediate, understanding its characteristics is paramount for its effective utilization in research and development endeavors.

Molecular Structure and Physicochemical Properties

Ethyl 6-acetylpyridine-2-carboxylate possesses a disubstituted pyridine ring, a foundational heterocyclic motif in numerous biologically active compounds. The strategic placement of the

acetyl and ethyl carboxylate groups at the 2 and 6 positions of the pyridine ring provides multiple reactive sites, influencing its overall chemical behavior and potential for further functionalization.

General Properties

A summary of the key physicochemical properties of **Ethyl 6-acetylpyridine-2-carboxylate** is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted values derived from computational models.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₃	[1]
Molecular Weight	193.20 g/mol	[1]
Appearance	White to off-white solid	ChemBK [2]
Melting Point	50.0-51.5 °C	ChemBK [2]
Boiling Point (Predicted)	329.6 ± 27.0 °C at 760 mmHg	ChemBK [2]
Density (Predicted)	1.145 ± 0.06 g/cm ³	ChemBK [2]
Solubility	Soluble in organic solvents such as ether and chloroform; insoluble in water.	ChemBK [2]
CAS Number	114578-70-0	[1]

```
graph "Molecular_Structure" {
  layout=neato;
  node [shape=plaintext];
  a [label=""];
  b [label=""];
  c [label=""];
  d [label=""];
  e [label=""];
  f [label="N"];
}
```

```
g [label="C"];
h [label="O"];
i [label="O"];
j [label="C"];
k [label="O"];
l [label=""];
m [label=""];
n [label=""];
o [label=""];
p [label=""];
q [label=""];
r [label=""];
s [label=""];
t [label=""];
u [label=""];

// Pyridine Ring
a -- b [len=1.5];
b -- c [len=1.5];
c -- d [len=1.5];
d -- e [len=1.5];
e -- f [len=1.5];
f -- a [len=1.5];

// Acetyl Group
a -- g [len=1.5];
g -- h [style=filled, len=1.5];
g -- l [len=1.5, style=invis];
l -- m [len=1.5, style=invis];
m -- n [len=1.5, style=invis];
n -- o [len=1.5, style=invis];
o -- p [len=1.5, style=invis];
p -- q [len=1.5, style=invis];
q -- r [len=1.5, style=invis];
r -- s [len=1.5, style=invis];
```

```
s -- t [len=1.5, style=invis];
t -- u [len=1.5, style=invis];
u -- j [len=1.5, style=invis];
j -- k [style=filled, len=1.5];
```

```
// Ethyl Carboxylate Group
e -- i [len=1.5];
i -- j [len=1.5];
j -- k [style=filled, len=1.5];
}
```

Figure 1: 2D Chemical Structure of **Ethyl 6-acetylpyridine-2-carboxylate**.

Spectroscopic Profile

A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **Ethyl 6-acetylpyridine-2-carboxylate**. While experimentally obtained spectra for this specific compound are not readily available in public databases, a predictive analysis based on its structure and data from analogous compounds provides valuable insights.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the ethyl protons of the carboxylate group.

- Pyridine Protons (Ar-H): Three signals in the aromatic region (typically δ 7.5-8.5 ppm), showing characteristic coupling patterns (doublet, triplet, doublet).
- Ethyl Protons (-OCH₂CH₃): A quartet for the methylene protons (δ ~4.4 ppm) and a triplet for the methyl protons (δ ~1.4 ppm), with a coupling constant of approximately 7 Hz.
- Acetyl Protons (-COCH₃): A singlet for the three methyl protons (δ ~2.7 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display ten distinct signals, corresponding to each unique carbon atom in the molecule.

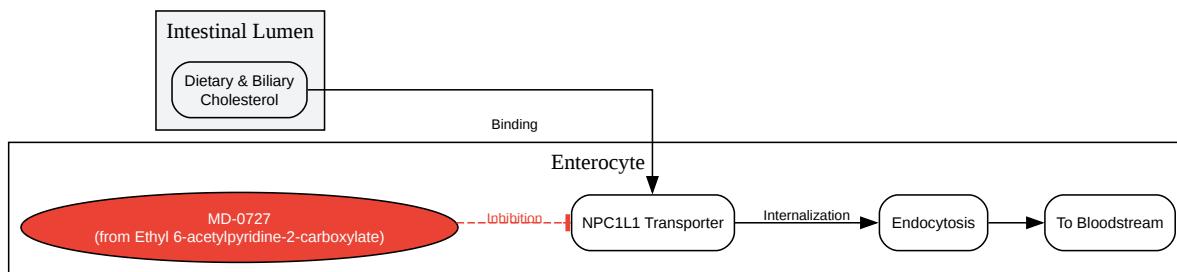
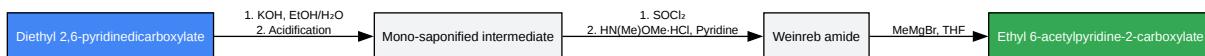
- Carbonyl Carbons (C=O): Two signals in the downfield region, one for the ketone (δ ~198-202 ppm) and one for the ester (δ ~164-168 ppm).
- Pyridine Carbons (Ar-C): Five signals in the aromatic region (δ ~120-160 ppm).
- Ethyl Carbons (-OCH₂CH₃): A signal for the methylene carbon (δ ~62 ppm) and a signal for the methyl carbon (δ ~14 ppm).
- Acetyl Carbon (-COCH₃): A signal for the methyl carbon (δ ~26 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and various C-H and C-N bonds.

- C=O Stretching (Ketone): A strong, sharp peak around 1700-1720 cm⁻¹.
- C=O Stretching (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.
- C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.
- C-H Stretching (Aliphatic): Peaks below 3000 cm⁻¹.
- C-O Stretching (Ester): A strong peak in the 1100-1300 cm⁻¹ region.
- C=N and C=C Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)



In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 193. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) from the ester, the loss of the ethyl group (-C₂H₅, m/z 29), and the loss of the acetyl group (-COCH₃, m/z 43).

Synthesis and Reactivity

The synthesis of **Ethyl 6-acetylpyridine-2-carboxylate** is a key process for its availability in research and industrial settings. Understanding its reactivity is crucial for its application as a synthetic intermediate.

Synthetic Protocol

A reliable method for the synthesis of **Ethyl 6-acetylpyridine-2-carboxylate** involves the selective acetylation of a pre-functionalized pyridine derivative. The following protocol is adapted from the peer-reviewed literature and provides a robust route to the target compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 6-acetylpyridine-2-carboxylate | C10H11NO3 | CID 11586434 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 6-acetylpyridine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045832#physical-and-chemical-properties-of-ethyl-6-acetylpyridine-2-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com